molecular formula C16H23N3OS B2356136 2-(cyclopentylthio)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide CAS No. 1795443-97-8

2-(cyclopentylthio)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide

Cat. No.: B2356136
CAS No.: 1795443-97-8
M. Wt: 305.44
InChI Key: FWJMSQLXDPBVSY-UHFFFAOYSA-N
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Description

2-(cyclopentylthio)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide is an organic compound with a complex structure, featuring a cyclopentylthio group, a pyridinyl group, and a pyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentylthio)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide typically involves multiple steps:

    Formation of the pyrrolidinyl intermediate: This step involves the reaction of pyridine-2-carbaldehyde with a suitable amine to form the pyrrolidinyl intermediate.

    Introduction of the cyclopentylthio group: The intermediate is then reacted with cyclopentylthiol in the presence of a base to introduce the cyclopentylthio group.

    Acetylation: Finally, the compound is acetylated using acetic anhydride to yield the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopentylthio)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopentylthio group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alkoxides, thiolates, or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(cyclopentylthio)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Biological Studies: The compound is used in research to understand its interactions with biological targets, such as enzymes and receptors.

    Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(cyclopentylthio)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(cyclopentylthio)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide: can be compared with other compounds having similar structural features, such as:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-cyclopentylsulfanyl-N-(1-pyridin-2-ylpyrrolidin-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3OS/c20-16(12-21-14-5-1-2-6-14)18-13-8-10-19(11-13)15-7-3-4-9-17-15/h3-4,7,9,13-14H,1-2,5-6,8,10-12H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWJMSQLXDPBVSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SCC(=O)NC2CCN(C2)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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